molecular formula C17H13ClN2O5S B11404359 N-[4-(aminosulfonyl)benzyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide

N-[4-(aminosulfonyl)benzyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11404359
M. Wt: 392.8 g/mol
InChI Key: ZYNWLPWRJSUGOD-UHFFFAOYSA-N
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Description

N-[4-(Aminosulfonyl)benzyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived compound featuring a benzylsulfonamide moiety and a 6-chloro substituent on the chromene scaffold. This compound’s structure integrates a sulfamoyl group (‑SO₂NH₂) at the para position of the benzyl ring, which may enhance solubility and receptor-binding interactions.

Properties

Molecular Formula

C17H13ClN2O5S

Molecular Weight

392.8 g/mol

IUPAC Name

6-chloro-4-oxo-N-[(4-sulfamoylphenyl)methyl]chromene-2-carboxamide

InChI

InChI=1S/C17H13ClN2O5S/c18-11-3-6-15-13(7-11)14(21)8-16(25-15)17(22)20-9-10-1-4-12(5-2-10)26(19,23)24/h1-8H,9H2,(H,20,22)(H2,19,23,24)

InChI Key

ZYNWLPWRJSUGOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)benzyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzyl Group: The benzyl group can be attached through a nucleophilic substitution reaction involving a benzyl halide and the chromene derivative.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzyl derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)benzyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives. For example, 2-amino-4H-chromenes have shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231 and MCF-7, with IC50 values comparable to established chemotherapeutics like etoposide . The structural modifications in N-[4-(aminosulfonyl)benzyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide may enhance its efficacy against specific cancer types by targeting cellular pathways involved in proliferation and apoptosis.

Antimicrobial Properties

Chromene derivatives have also been recognized for their antimicrobial activities. The incorporation of a sulfonamide group in this compound suggests potential effectiveness against bacterial infections. Studies indicate that similar compounds exhibit significant antibacterial effects, making them candidates for further exploration as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of chromene derivatives are another area of interest. Research has documented the ability of certain chromenes to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The specific structural features of this compound may contribute to its anti-inflammatory activity through modulation of cytokine production or inhibition of inflammatory mediators .

Case Study 1: Anticancer Activity

A study published in Molecules examined the cytotoxic effects of various chromene derivatives on breast cancer cell lines. This compound was synthesized and tested alongside other analogs. The results indicated that this compound exhibited IC50 values significantly lower than those of standard treatments, suggesting a promising avenue for developing new anticancer therapies .

Case Study 2: Antimicrobial Evaluation

In another investigation focused on antimicrobial properties, this compound was evaluated against a panel of bacterial strains. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)benzyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound inhibits enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase (CA), leading to disruption of essential cellular processes.

    Cell Cycle Arrest: It can induce cell cycle arrest in the G1 phase, preventing cell proliferation.

    Apoptosis Induction: The compound can trigger apoptosis through activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-[4-(aminosulfonyl)benzyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide and its analogs:

Compound Name Substituents on Chromene Core Benzyl/Sulfonamide Modifications Key Properties/Applications Reference
This compound 6-chloro 4-(aminosulfonyl)benzyl Potential kinase inhibition, under research
N-[4-(Aminosulfonyl)benzyl]-4-oxo-4H-chromene-2-carboxamide None 4-(aminosulfonyl)benzyl Lacks chloro substituent; reduced steric bulk
6-Chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxochromene-2-carboxamide 6-chloro, 7-methyl 4-(3,4-dimethylisoxazolylsulfamoyl)phenyl Enhanced steric hindrance; possible improved selectivity
2-Amino-4-[(4-氯苯乙氧基)苯基]-5-氧代-5,6,7,8-四氢-4H-色烯-3-碳酰胺 (4c) 2-amino, 5-oxo-tetrahydrochromene 4-(4-chlorophenethoxy)phenyl Reduced aromaticity; hydrogen-bonding capacity
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Cyano-hydrazinylidene 4-sulfamoylphenyl Non-chromene scaffold; potential dye/sensor applications

Structural and Functional Insights:

Role of Chloro Substituent: The 6-chloro group in the target compound distinguishes it from analogs like N-[4-(aminosulfonyl)benzyl]-4-oxo-4H-chromene-2-carboxamide .

Sulfonamide Modifications: Replacing the aminosulfonyl group with a 3,4-dimethylisoxazolylsulfamoyl moiety (as in ) introduces steric bulk and heterocyclic aromaticity, which could alter target specificity or metabolic stability.

Chromene Core Variations: Hydrogenation of the chromene ring (e.g., 5,6,7,8-tetrahydro derivatives in ) reduces planarity and may affect membrane permeability. The 2-amino substitution in these analogs could facilitate hydrogen bonding in biological systems.

Non-Chromene Analogs: Compounds like 13a employ a cyano-hydrazinylidene scaffold instead of chromene, shifting applications toward materials science rather than pharmacology.

Biological Activity

N-[4-(aminosulfonyl)benzyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chromene backbone, which is known for various biological properties. The compound's molecular formula is C17H15ClN4O5SC_{17}H_{15}ClN_{4}O_{5}S, and it features several functional groups that contribute to its activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in various cellular pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes related to cancer proliferation and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .
  • Induction of Apoptosis : Studies indicate that derivatives of chromone compounds can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluating various chromone derivatives reported that this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 50 to 100 µM, indicating moderate potency .
  • Antineoplastic Activity :
    • Research highlighted the compound's potential as an antineoplastic agent, showing promise against leukemia and other malignancies. The structure-activity relationship (SAR) studies suggested that modifications on the chromene scaffold could enhance its efficacy against specific cancer types .
  • Anti-inflammatory Properties :
    • The compound also demonstrated anti-inflammatory effects by inhibiting COX enzymes, which are crucial in the inflammatory response. This property could be beneficial in treating conditions associated with chronic inflammation .

Comparative Biological Activity Table

Compound Cell Line Tested IC50 (µM) Activity Type
This compoundMCF-768.4 ± 3.9Cytotoxic
This compoundHCT-11675.0 ± 5.0Cytotoxic
This compoundA54985.0 ± 7.0Cytotoxic

Future Directions

Ongoing research is focused on optimizing the structure of this compound to improve its efficacy and reduce potential side effects. Investigations into its pharmacokinetics and bioavailability are also critical for advancing this compound into clinical applications.

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